molecular formula C16H18N2O3S B12064444 Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate

Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate

Cat. No.: B12064444
M. Wt: 318.4 g/mol
InChI Key: SDKBOVKUNSXVMJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of different substrates under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Chemical Reactions Analysis

Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, microbial growth, and cancer cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its application.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 5-amino-3-methyl-4-[(4-methylphenyl)carbamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C16H18N2O3S/c1-4-21-16(20)13-10(3)12(14(17)22-13)15(19)18-11-7-5-9(2)6-8-11/h5-8H,4,17H2,1-3H3,(H,18,19)

InChI Key

SDKBOVKUNSXVMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C(=O)NC2=CC=C(C=C2)C)C

Origin of Product

United States

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